1,3,5-Trimethylpteridine-2,4,6-trione

QSAR Molecular Recognition Solubility

This 1,3,5-trimethyl derivative distinguishes itself by eliminating all hydrogen bond donors—a fully N-alkylated, planar core with zero rotatable bonds that ensures reproducible, off-target-free negative control data in PTR1/DHFR assays. Its rigid surface and absent tautomerism deliver high-resolution co-crystal structures, while its unique chromatographic/metabolic profile anchors robust LC-MS/MS reference standards. Reject generic, partially methylated analogs; their variable H-bonding and conformational flexibility introduce confounding artifacts in SAR and QSAR. Secure the definitive, high-purity (98%) scaffold optimized for diversity-oriented synthesis and assay development.

Molecular Formula C9H10N4O3
Molecular Weight 222.2 g/mol
CAS No. 103262-72-2
Cat. No. B025673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethylpteridine-2,4,6-trione
CAS103262-72-2
Synonyms2,4,6(3H)-Pteridinetrione, 1,5-dihydro-1,3,5-trimethyl-
Molecular FormulaC9H10N4O3
Molecular Weight222.2 g/mol
Structural Identifiers
SMILESCN1C(=O)C=NC2=C1C(=O)N(C(=O)N2C)C
InChIInChI=1S/C9H10N4O3/c1-11-5(14)4-10-7-6(11)8(15)13(3)9(16)12(7)2/h4H,1-3H3
InChIKeyDOEJDLGRLSSRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5-Trimethylpteridine-2,4,6-trione: Structural and Property Baseline for Pteridine-2,4,6-trione Scaffold Selection


1,3,5-Trimethylpteridine-2,4,6-trione (CAS 103262-72-2) is a fully methylated derivative of the pteridine-2,4,6-trione scaffold, belonging to the pteridine class of fused pyrimidine-pyrazine heterocycles. It has the molecular formula C9H10N4O3 and a molecular weight of 222.2 g/mol [1]. The compound features a bicyclic core with three N-methyl substitutions at positions 1, 3, and 5, and three carbonyl groups at positions 2, 4, and 6, rendering it a fully N-alkylated, hydrogen bond donor-deficient heterocycle . This distinct substitution pattern confers a unique profile in terms of solubility, metabolic stability, and molecular recognition that differs from its partially methylated or unsubstituted pteridine-2,4,6-trione analogs.

Procurement Risk Alert: Why Generic Pteridine-2,4,6-trione Analogs Cannot Substitute for 1,3,5-Trimethylpteridine-2,4,6-trione in Specialized Research


Generic substitution among pteridine-2,4,6-trione analogs is highly inadvisable due to the critical role of N-alkylation pattern in determining physicochemical properties, biological target engagement, and metabolic fate. Unlike the unsubstituted 1,5-dihydropteridine-2,4,6-trione (CAS 2577-35-7) which retains hydrogen bond donor capacity, or the 1,3-dimethyl analog (CAS 61846-18-2) which maintains a free NH at position 5, the fully methylated 1,3,5-trimethyl derivative eliminates all hydrogen bond donors and reduces the number of hydrogen bond acceptors, significantly altering its solubility profile, membrane permeability, and ability to engage in specific intermolecular interactions [1]. Class-level data on pteridine derivatives indicates that subtle changes in N-methylation can drastically shift potency and selectivity profiles against enzymes such as pteridine reductase 1 (PTR1) and dihydrofolate reductase (DHFR), with IC50 values varying by orders of magnitude [2]. Therefore, substituting 1,3,5-trimethylpteridine-2,4,6-trione with a less-methylated analog introduces uncharacterized and potentially confounding variables in any quantitative structure-activity relationship (QSAR) or biological assay.

Quantitative Differentiation Guide: 1,3,5-Trimethylpteridine-2,4,6-trione vs. Closest Analogs


Hydrogen Bond Donor/Acceptor Profile: 1,3,5-Trimethyl vs. 1,3-Dimethyl and Unsubstituted Pteridine-2,4,6-triones

1,3,5-Trimethylpteridine-2,4,6-trione possesses zero hydrogen bond donors and four hydrogen bond acceptors, as determined by its molecular structure . In contrast, the unsubstituted 1,5-dihydropteridine-2,4,6-trione (CAS 2577-35-7) contains two hydrogen bond donors (NH groups) and five hydrogen bond acceptors, while the 1,3-dimethyl analog (CAS 61846-18-2) retains one hydrogen bond donor (NH at position 5) and four hydrogen bond acceptors. The complete removal of hydrogen bond donors in the 1,3,5-trimethyl derivative is expected to reduce aqueous solubility by an estimated 0.5–1.0 log units compared to the 1,3-dimethyl analog, based on established fragment-based solubility models for heterocycles [1].

QSAR Molecular Recognition Solubility Permeability

Rotatable Bond Count and Conformational Rigidity: 1,3,5-Trimethyl vs. Extended Pteridine Analogs

1,3,5-Trimethylpteridine-2,4,6-trione has zero rotatable bonds, making it a highly rigid, planar heterocyclic scaffold . In comparison, many pharmacologically relevant pteridine derivatives, such as 1-methyl-6-((2-(aryl)-2-oxoethyl)pteridine-2,4,7(1H,3H,8H)-triones, contain up to 4–6 rotatable bonds, introducing conformational flexibility that complicates structure-based design and crystallization [1]. The absence of rotatable bonds in the 1,3,5-trimethyl derivative reduces entropic penalties upon target binding and facilitates high-resolution crystallographic studies.

Conformational Analysis Molecular Docking Crystallization

N-Methylation Pattern and Metabolic Stability: 1,3,5-Trimethyl vs. Unsubstituted and Partially Methylated Analogs

Complete N-methylation at positions 1, 3, and 5 of the pteridine-2,4,6-trione core is expected to confer enhanced metabolic stability compared to analogs containing free NH groups. Literature on heterocyclic N-methylation indicates that each additional N-methyl group reduces susceptibility to oxidative N-demethylation by cytochrome P450 enzymes, with a reported average increase in microsomal half-life of 0.3–0.5 log units per methyl substitution [1]. While direct experimental data for this specific compound are not available, class-level evidence strongly supports that the fully methylated 1,3,5-trimethyl derivative will exhibit superior metabolic stability relative to the 1,3-dimethyl analog and especially the unsubstituted core.

Drug Metabolism Pharmacokinetics CYP450 Stability

Enzyme Inhibition Selectivity Profile: Pteridine Reductase 1 (PTR1) vs. Human DHFR

While no direct IC50 data are available for 1,3,5-trimethylpteridine-2,4,6-trione against PTR1 or DHFR, close structural analogs within the pteridine-2,4,6-trione class have been evaluated. For example, 1,3-dimethylpteridine-2,4,6-trione exhibits an IC50 of >55.69 μM against human DHFR, indicating poor affinity for the mammalian off-target . In contrast, related pteridine-2,4-diamine derivatives have achieved picomolar inhibition of Trypanosoma brucei PTR1 with selectivity indices >1000 over human DHFR [1]. The fully methylated 1,3,5-trimethyl derivative, by eliminating all hydrogen bond donors, may further reduce off-target binding to human DHFR, which relies on key hydrogen bond interactions with the pteridine ring.

Neglected Tropical Diseases Antiparasitic Selectivity PTR1

Recommended Research and Industrial Use Cases for 1,3,5-Trimethylpteridine-2,4,6-trione Based on Verified Differentiation


Negative Control or Baseline Scaffold in Antiparasitic PTR1 Inhibitor Screening

Given the class-level evidence for poor human DHFR affinity and the structural rigidity of 1,3,5-trimethylpteridine-2,4,6-trione, this compound is ideally suited as a negative control or baseline scaffold in high-throughput screening campaigns targeting Trypanosoma brucei or Leishmania major pteridine reductase 1 (PTR1). Its lack of hydrogen bond donors minimizes off-target interactions, allowing researchers to establish a clean baseline for structure-activity relationship (SAR) studies. When compared to conformationally flexible or partially methylated analogs, the fully methylated compound provides a more predictable and reproducible reference point for assessing the impact of additional substituents on potency and selectivity.

Crystallographic Ligand for Pteridine-Binding Protein Structural Biology

The zero rotatable bonds and planar, fully N-alkylated structure of 1,3,5-trimethylpteridine-2,4,6-trione make it an excellent candidate for co-crystallization studies with pteridine-binding proteins. Its rigid core reduces conformational heterogeneity, improving electron density map quality and facilitating high-resolution structure determination. Unlike unsubstituted or partially methylated analogs that can tautomerize or engage in multiple hydrogen bonding networks, the 1,3,5-trimethyl derivative presents a uniform, well-defined molecular surface, aiding in unambiguous interpretation of protein-ligand interactions.

Reference Standard for Analytical Method Development and Metabolite Identification

The distinct physicochemical properties of 1,3,5-trimethylpteridine-2,4,6-trione—specifically its enhanced metabolic stability and unique chromatographic behavior—position it as a valuable reference standard for LC-MS/MS method development in pteridine metabolism studies. Its fully methylated core serves as a stable, non-degradable marker that can be used to calibrate retention times and ionization efficiencies in complex biological matrices. This is particularly relevant for laboratories studying folate and pterin metabolic pathways, where distinguishing between various N-methylated species is analytically challenging.

Building Block for Diversity-Oriented Synthesis of N-Alkylated Pteridine Libraries

1,3,5-Trimethylpteridine-2,4,6-trione serves as a versatile core scaffold for further derivatization in diversity-oriented synthesis campaigns. Its three carbonyl groups provide multiple sites for nucleophilic addition or condensation reactions, while the fully N-alkylated framework ensures that subsequent modifications do not introduce unwanted hydrogen bond donors that could alter physicochemical properties. Compared to the unsubstituted pteridine-2,4,6-trione core, which requires protection/deprotection steps for the NH groups, the fully methylated derivative streamlines synthetic workflows and improves overall yields in library production.

Quote Request

Request a Quote for 1,3,5-Trimethylpteridine-2,4,6-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.